
Crobenetine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crobenetine, also known as BIII 890CL, is a highly potent and selective sodium channel blocker. It is particularly effective against the Nav1.2 sodium channel, which plays a crucial role in neuronal activation and electrical signaling. This compound is used as a tool compound in both in vitro and in vivo studies to test biological hypotheses .
準備方法
クロベネチンの合成経路には、母液の調製を含むいくつかのステップが含まれます。 たとえば、2 mgの薬剤を50 μLのジメチルスルホキシド(DMSO)に溶解して、40 mg/mLの母液濃度を実現します . クロベネチンの工業生産方法は広く文書化されていませんが、遊離塩基と塩酸塩を含むさまざまな形態で入手可能です .
化学反応の分析
クロベネチンは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: クロベネチンは特定の条件下で酸化される可能性がありますが、詳細な反応機構は広く文書化されていません。
置換: クロベネチンは、特に官能基を含む置換反応を受ける可能性があります。
これらの反応で使用される一般的な試薬と条件には、さまざまな酸化剤と還元剤、およびDMSOなどの特定の溶媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究の応用
クロベネチンには、以下を含むいくつかの科学研究の応用があります。
化学: ナトリウムチャネルブロッカーを研究するためのツール化合物として使用されます。
生物学: 神経細胞の活性化と電気的シグナル伝達におけるナトリウムチャネルの役割を理解するのに役立ちます。
医学: 神経障害性疼痛やてんかんなどのナトリウムチャネル機能不全に関連する状態の治療における潜在的な可能性について調査されています。
科学的研究の応用
Pharmacological Properties
Crobenetine is recognized for its use-dependent blockade of sodium channels, particularly in pain signaling pathways. Its mechanism involves preferentially inhibiting sodium channels in their inactivated state, which is crucial for managing conditions characterized by pain and hyperalgesia.
- Affinity : this compound exhibits a significantly higher affinity for inactivated sodium channels compared to resting ones, with a ratio of 230:1, making it more effective than traditional sodium channel blockers like mexiletine .
- Half-life : The pharmacokinetic profile of this compound indicates a half-life of approximately 2.6 hours, allowing for effective dosing strategies without significant accumulation in the body .
Pain Management
One of the primary applications of this compound is in the treatment of pain, particularly in conditions such as arthritis and neuropathic pain.
- Analgesic Activity : Studies have demonstrated that this compound significantly reduces joint hyperalgesia and improves mobility in rat models of arthritis. The minimum effective dose (MED) for reversing hyperalgesia was found to be 30 mg/kg per day .
- Comparison with Other Treatments : In comparative studies, this compound's analgesic effects were similar to those of meloxicam, a well-established non-steroidal anti-inflammatory drug (NSAID), indicating its potential as a viable alternative in pain management .
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings:
- Arthritis Model Study : In a controlled study involving rats with adjuvant-induced monoarthritis, this compound administration resulted in a marked decrease in pain-related behaviors and joint inflammation over a five-day treatment period. The results indicated an increasing analgesic effect over time, suggesting potential long-term benefits .
- Sodium Channel Blockade Research : Research exploring the crosstalk between sodium and calcium channels revealed that this compound effectively abolished calcium ion elevation induced by specific stimuli, further supporting its role as a potent sodium channel blocker with implications for various pain mechanisms .
Research Findings and Insights
The body of research surrounding this compound underscores its potential as a therapeutic agent:
- A study published in the British Journal of Pharmacology highlighted that this compound's analgesic activity was comparable to that of established treatments, reinforcing its position as a candidate for further clinical exploration .
- Ongoing research aims to establish the safety and efficacy of this compound in human subjects, particularly focusing on its application as a non-opioid alternative for pain relief amid growing concerns over opioid use and addiction .
作用機序
クロベネチンは、Nav1.2ナトリウムチャネルを選択的に遮断することで作用を発揮します。このチャネルは、活動電位の急激な上昇段階に関与しており、膜の興奮性と電気的シグナル伝達において重要な役割を果たしています。 クロベネチンは、ナトリウムチャネルの不活性状態に優先的に結合するため、高度に活性化された神経細胞と生理的膜電位を持つ神経細胞を区別するための優れたツールになります .
6. 類似の化合物との比較
クロベネチンは、ナトリウムチャネルブロッカーとしての高い選択性と効力によって特徴付けられます。同様の化合物には以下が含まれます。
メキシレチン: 神経障害性疼痛の臨床治療に使用される別のナトリウムチャネルブロッカー。
テトロドトキシン: 強力なナトリウムチャネルブロッカーですが、特定のナトリウムチャネルサブタイプに対しては選択的ではありません。
リドカイン: 広く使用されている局所麻酔薬であり、ナトリウムチャネルをブロックしますが、クロベネチンよりも選択性が低いです.
クロベネチンは、Nav1.2ナトリウムチャネルに対する優れた選択性とチャネルの不活性状態に優先的に結合する能力によって際立っています .
類似化合物との比較
Crobenetine is unique due to its high selectivity and potency as a sodium channel blocker. Similar compounds include:
Mexiletine: Another sodium channel blocker used clinically for neuropathic pain.
Tetrodotoxin: A potent sodium channel blocker, although it is not selective for specific sodium channel subtypes.
This compound stands out due to its exceptional selectivity for the Nav1.2 sodium channel and its ability to preferentially bind to the inactive state of the channel .
生物活性
Crobenetine, also known as BIII 890 CL, is a novel sodium channel blocker that has garnered attention for its analgesic properties and potential therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
This compound primarily functions as a selective blocker of voltage-gated sodium channels (NaV), particularly NaV1.2 and NaV1.8. Its mechanism involves binding to the inactivated state of sodium channels, which prevents the propagation of action potentials in neurons responsible for transmitting pain signals. This use-dependent blockade is characterized by a significantly higher affinity for the inactivated state compared to the resting state, making it particularly effective during conditions of increased neuronal activity such as inflammation .
Analgesic Effects
Research has demonstrated that this compound exhibits notable analgesic effects in various animal models. A study comparing this compound with mexiletine (a clinically used sodium channel blocker) found that this compound significantly reduced joint hyperalgesia in rats with adjuvant-induced monoarthritis. The minimum effective dose (MED) for this compound was established at 30 mg/kg/day, showing a dose-dependent reduction in pain-related behaviors .
Table 1: Comparative Analgesic Effects of this compound and Mexiletine
Compound | Minimum Effective Dose (mg/kg/day) | Analgesic Effect (Duration) |
---|---|---|
This compound | 30 | Significant at 24h, 48h, 96h |
Mexiletine | 30 | Significant at all time points |
Clinical Trials
This compound has undergone various clinical trials to assess its safety and efficacy. One notable Phase 2 trial evaluated the compound's effects on patients with acute ischemic stroke. The study aimed to determine the pharmacokinetics and tolerability of this compound when administered intravenously. Although results from this trial indicated a favorable safety profile, the drug's development was ultimately discontinued due to insufficient efficacy data .
Experimental Studies
In laboratory settings, this compound has been shown to effectively inhibit calcium ion influx induced by neurotoxins, further supporting its role as a sodium channel blocker. In GH3b6 cell models, this compound abolished voltage-induced calcium elevation without affecting L-type calcium channels, indicating a specific interaction with sodium channels that could have implications for neuroprotective strategies .
Table 2: Summary of Key Findings from Experimental Studies
Study Type | Findings | |
---|---|---|
Animal Model | Reduced hyperalgesia in arthritis model | Effective analgesic properties |
Cell Culture | Inhibition of VTD-induced calcium influx | Specific NaV channel blockade observed |
特性
CAS番号 |
221019-25-6 |
---|---|
分子式 |
C25H33NO2 |
分子量 |
379.5 g/mol |
IUPAC名 |
(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol |
InChI |
InChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1 |
InChIキー |
VCCBCXVFGHTDQN-UODBTFMRSA-N |
SMILES |
CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |
異性体SMILES |
C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |
正規SMILES |
CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |
同義語 |
1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-(2-(phenylmethoxy)propyl)-2,6-methano-3-benzazocin-10-ol BIII 890 CL BIII-890-CL crobenetine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。